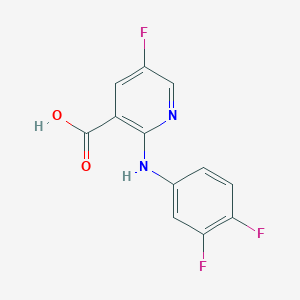

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine atoms on both the aniline and pyridine rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 5-fluoropyridine-3-carboxylic acid.

Coupling Reaction: The key step involves the coupling of 3,4-difluoroaniline with 5-fluoropyridine-3-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4-Difluoroaniline: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

5-Fluoropyridine-3-carboxylic acid: Another precursor, used in the synthesis of various fluorinated pyridine derivatives.

2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid: A related compound with multiple fluorine atoms, used in similar applications.

Uniqueness

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is unique due to its specific combination of fluorine atoms on both the aniline and pyridine rings. This structural feature can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is a fluorinated compound with a complex structure that includes a pyridine ring and multiple functional groups. Its molecular formula is C13H9F3N2O2, with a molecular weight of approximately 284.22 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural complexity of this compound arises from the incorporation of fluorine atoms and a carboxylic acid group, which enhance its chemical reactivity and biological properties. The presence of fluorine is known to influence the pharmacokinetic properties of compounds, often leading to increased potency and selectivity against biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A study conducted on fluorinated compounds similar to this one showed that modifications in the structure significantly affect their cytotoxicity. For instance, compounds with similar fluorinated structures displayed varying degrees of cytotoxicity against HeLa cells, with some achieving CC50 values below 1 µM, indicating high potency .

Antimicrobial Properties

Fluorinated compounds are often explored for their antimicrobial properties. The unique substitution pattern of this compound may confer enhanced antibacterial or antifungal activities compared to non-fluorinated analogs. Research has indicated that compounds with similar structures possess antibacterial properties against resistant strains of bacteria .

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to specific biological targets have been crucial for understanding its mechanism of action. These studies often utilize molecular docking techniques to predict how the compound interacts at the molecular level with target proteins involved in cancer progression or microbial resistance .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-Fluoropyridine-2-carboxylic acid | Pyridine with carboxylic acid | Antibacterial properties |

| 3-Aminoquinazolin-2,4-dione | Contains a quinazoline structure | Antibacterial activity against resistant strains |

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)-5-fluoropyridine-2-carboxylic acid | Complex structure with multiple substitutions | Potential herbicidal activity |

This table highlights how the unique fluorination and functional groups in this compound may confer distinct biological activities compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications in the aniline moiety have been shown to significantly alter the compound's efficacy against cancer cell lines. A systematic evaluation of various analogs has revealed that certain substitutions can lead to improved selectivity and potency .

In one notable case study, researchers synthesized several fluorinated analogs and evaluated their cytotoxicity using MTT assays across different cell lines. The results indicated that specific structural modifications led to a marked increase in anticancer activity, underscoring the importance of molecular design in drug development .

Properties

CAS No. |

919294-92-1 |

|---|---|

Molecular Formula |

C12H7F3N2O2 |

Molecular Weight |

268.19 g/mol |

IUPAC Name |

2-(3,4-difluoroanilino)-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7F3N2O2/c13-6-3-8(12(18)19)11(16-5-6)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19) |

InChI Key |

KVBDWYZGSWSEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C=C(C=N2)F)C(=O)O)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.